An In-depth Technical Guide to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine, a substituted tetralin derivative of interest to researchers in medicinal chemistry and drug development. This document details its synthesis, analytical characterization, potential pharmacological applications, and safety considerations. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and practical resource for the scientific community.
Introduction and Chemical Identity
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine belongs to the class of tetralin derivatives, which are characterized by a fused benzene and cyclohexane ring system. The presence of an ethylamine substituent on the aromatic ring suggests its potential as a scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system. The tetralin framework is a key structural motif in a variety of biologically active compounds, including antidepressants and antihypertensives.
The chemical structure of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine is presented below:
Caption: Chemical structure of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine is provided in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are estimated based on data from closely related compounds due to a lack of specific experimental values in the published literature.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₇N | - |
| Molecular Weight | 175.27 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar amines |
| Boiling Point | Estimated >250 °C at 760 mmHg | Analogy to similar compounds |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DCM). The hydrochloride salt is expected to be water-soluble. | General properties of amines |
| pKa (of the conjugate acid) | Estimated 9.5 - 10.5 | Analogy to similar primary amines |
Synthesis and Purification
The most plausible and efficient synthetic route to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine is through the reductive amination of its corresponding ketone precursor, 2-acetyl-5,6,7,8-tetrahydronaphthalene. This two-step process involves the synthesis of the ketone followed by its conversion to the amine.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis of 2-Acetyl-5,6,7,8-tetrahydronaphthalene
Materials:
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Tetralin
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of tetralin in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride portion-wise.
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Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-acetyl-5,6,7,8-tetrahydronaphthalene.
Experimental Protocol: Reductive Amination to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine
Materials:
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2-Acetyl-5,6,7,8-tetrahydronaphthalene
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Ammonium acetate
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol, anhydrous
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Ammonium chloride (NH₄Cl), saturated solution
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Sodium hydroxide (NaOH), aqueous solution (e.g., 1M)
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Dissolve 2-acetyl-5,6,7,8-tetrahydronaphthalene and a large excess of ammonium acetate in anhydrous methanol.
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
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Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Remove the methanol under reduced pressure.
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Make the aqueous residue basic (pH > 10) by adding a sodium hydroxide solution.
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Extract the aqueous layer with DCM.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (using a DCM/methanol/triethylamine gradient) or by distillation under reduced pressure to afford the desired primary amine.
Analytical Characterization
Due to the absence of published experimental spectra for 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine, this section provides predicted spectral data based on the analysis of its structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, aliphatic, and ethylamine protons.
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Aromatic protons (Ar-H): Signals in the range of δ 7.0-7.3 ppm.
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Benzylic protons (Ar-CH₂): A multiplet around δ 2.7-2.9 ppm.
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Aliphatic protons (-CH₂-CH₂-): A multiplet around δ 1.7-1.9 ppm.
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Methine proton (-CH(NH₂)-): A quartet around δ 4.0-4.2 ppm.
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Methyl protons (-CH₃): A doublet around δ 1.3-1.5 ppm.
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Amine protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon environment.
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Aromatic carbons: Signals in the range of δ 125-140 ppm.
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Aliphatic carbons: Signals in the range of δ 20-30 ppm.
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Methine carbon: A signal around δ 50-55 ppm.
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Methyl carbon: A signal around δ 20-25 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
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N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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N-H bend (primary amine): A band around 1590-1650 cm⁻¹.
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C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-N stretch: A band in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 175. The primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, resulting in a stable benzylic cation fragment.
Potential Applications in Research and Drug Development
Derivatives of 2-aminotetralin are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors. Therefore, 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine represents a valuable scaffold for the synthesis of novel ligands with potential therapeutic applications in areas such as:
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Neuroscience: As probes for studying receptor function and distribution.
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Drug Discovery: As a starting point for the development of new treatments for depression, anxiety, Parkinson's disease, and other neurological disorders. The specific substitution pattern of this molecule may offer a unique pharmacological profile compared to other aminotetralin derivatives.
Further research is required to elucidate the specific biological activities and mechanism of action of this compound.
Safety and Handling
As there is no specific toxicity data available for 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine, it should be handled with the standard precautions for a novel chemical substance. Based on the general properties of amines and tetralin derivatives, the following safety measures are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
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Toxicity: Amines can be corrosive and may cause skin and eye irritation. Avoid direct contact. In case of contact, flush the affected area with copious amounts of water.
A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine is a promising chemical entity with potential applications in the field of medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical characteristics. While there is a clear need for further experimental validation of its physicochemical and pharmacological properties, this document serves as a valuable starting point for researchers interested in exploring the potential of this and related tetralin derivatives.
References
- Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. ResearchGate.
- Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. Acta Poloniae Pharmaceutica, 70(6), 987-1001.
- Reductive Amination. Master Organic Chemistry.
- Mass Spectrometry: Fragmentation. University of California, Davis.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (Offers guidance on predicting and interpreting 13C NMR spectra).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Ataman Kimya. (Provides general safety guidelines for handling amines).
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry. (Highlights the pharmacological relevance of the 2-aminotetralin scaffold).
- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. (Reviews the broad therapeutic potential of tetralin-based compounds).
